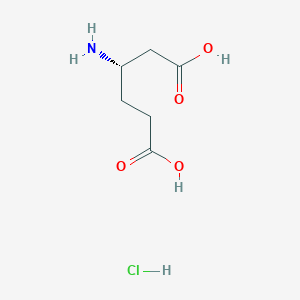

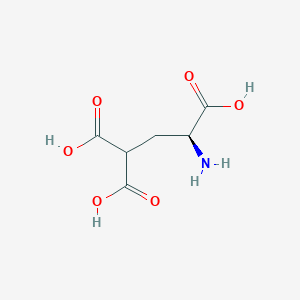

gamma-Carboxyglutamic acid

Vue d'ensemble

Description

L'acide gamma-carboxy-L-glutamique est un acide aminé non protéinogène dérivé de l'acide L-glutamique. Il est caractérisé par la présence d'un groupe carboxyle supplémentaire sur le carbone gamma. Ce composé se distingue par ses propriétés uniques de liaison aux métaux, qui sont essentielles au fonctionnement de diverses protéines, notamment celles impliquées dans la coagulation sanguine et le métabolisme osseux .

Mécanisme D'action

Target of Action

Gamma-Carboxyglutamic acid (Gla) primarily targets Vitamin K-dependent proteins . These proteins play a crucial role in various biological functions, including blood coagulation and bone growth . The primary targets include Prothrombin , Osteocalcin , and Coagulation factor X .

Mode of Action

Gla is synthesized by the post-translational modification of glutamic acid residues . This process is catalyzed by an enzyme called Vitamin K-dependent γ-glutamyl carboxylase . Vitamin K acts as a cofactor in this process . The enzyme abstracts the γ-proton on glutamic acid and subsequently adds CO2, forming a γ-glutamyl carbanion intermediate . This modification is essential for the activity of Vitamin K-dependent proteins .

Biochemical Pathways

The biosynthesis of Gla involves the conversion of glutamic acid to Gla in Vitamin K-dependent proteins during their biosynthesis . This process, known as γ-carboxylation , requires Vitamin K as a cofactor . The enzyme responsible for this process is located in the endoplasmic reticulum .

Pharmacokinetics

It’s known that the carboxylase activity, which is essential for the synthesis of gla, is found in essentially all mammalian tissues .

Result of Action

The presence of Gla in proteins confers unique metal binding properties, which are crucial for protein function . For instance, in Prothrombin, Gla residues bound to metal ions participate as an intramolecular non-covalent bridge to maintain protein conformation . In the coagulation system, Gla residues play an important role in coagulation, partially mediating the binding of factor IXa to platelets and in factor-X activation .

Action Environment

The action of Gla is influenced by the presence of Vitamin K, which acts as a cofactor in the γ-carboxylation process . Therefore, the availability and levels of Vitamin K in the body can influence the action, efficacy, and stability of Gla.

Analyse Biochimique

Biochemical Properties

The process of gamma-carboxyglutamic acid synthesis is involved in the blood clotting cascade, bone growth, and extraosseous calcification . The this compound is involved in the carboxylation of glutamate residues in proteins, specifically occurring in factors II, VII, IX, and X, protein C, protein S, as well in some bone proteins .

Cellular Effects

This compound plays a critical role in the activation of Tyro3, Axl, and Mertk receptors by Growth Arrest-Specific 6 (Gas6) . These receptors have critical functions in the clearance of apoptotic cells in multicellular organisms .

Molecular Mechanism

The biosynthesis of this compound involves the abstraction of the gamma-proton on glutamic acid, and the subsequent addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor .

Temporal Effects in Laboratory Settings

It is known that the carboxylation process involving this compound is a post-translational modification, suggesting that its effects may be time-dependent and subject to cellular control mechanisms .

Metabolic Pathways

This compound is involved in the carboxylation of glutamate residues, a critical step in the blood clotting cascade . This suggests that this compound may interact with enzymes and cofactors involved in this metabolic pathway.

Subcellular Localization

Given its role in the carboxylation of glutamate residues, it is likely that it is localized to the endoplasmic reticulum where this process occurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide gamma-carboxy-L-glutamique est synthétisé par modification post-traductionnelle des résidus d'acide glutamiqueLa réaction nécessite de la vitamine K réduite, de l'oxygène et du dioxyde de carbone .

Méthodes de production industrielle : La production industrielle de l'acide gamma-carboxy-L-glutamique implique souvent une fermentation microbienne. Certaines souches de bactéries Bacillus sont capables de produire de l'acide poly-gamma-glutamique, qui peut être hydrolysé pour produire de l'acide gamma-carboxy-L-glutamique. Cette méthode est rentable et respectueuse de l'environnement, utilisant la biomasse renouvelable comme substrat .

Analyse Des Réactions Chimiques

Types de réactions : L'acide gamma-carboxy-L-glutamique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxo.

Réduction : Les réactions de réduction peuvent convertir l'acide gamma-carboxy-L-glutamique en son alcool correspondant.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou carboxyle, conduisant à la formation de dérivés avec des groupes fonctionnels différents

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés en conditions basiques ou acides

Principaux produits :

Oxydation : Dérivés oxo de l'acide gamma-carboxy-L-glutamique.

Réduction : Dérivés alcools.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés

Applications De Recherche Scientifique

L'acide gamma-carboxy-L-glutamique a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination en raison de ses propriétés de liaison aux métaux.

Biologie : Il joue un rôle crucial dans le fonctionnement des protéines de coagulation sanguine et des protéines de la matrice osseuse.

Médecine : L'acide gamma-carboxy-L-glutamique est essentiel à l'activité des protéines dépendantes de la vitamine K, qui sont impliquées dans la coagulation sanguine et la santé osseuse.

Industrie : Il est utilisé dans la production de polymères biodégradables et comme composant dans les systèmes d'administration de médicaments .

5. Mécanisme d'action

L'acide gamma-carboxy-L-glutamique exerce ses effets principalement par sa capacité à lier les ions métalliques, en particulier le calcium. Cette liaison est essentielle à l'activation de diverses protéines dépendantes de la vitamine K. La gamma-carboxylation des résidus d'acide glutamique permet à ces protéines d'interagir avec les ions calcium, ce qui est crucial pour leur activité biologique. Par exemple, dans la coagulation sanguine, les résidus d'acide gamma-carboxy-L-glutamique dans la prothrombine et d'autres facteurs de coagulation permettent à ces protéines de se lier aux surfaces phospholipidiques, facilitant ainsi la formation de caillots sanguins .

Comparaison Avec Des Composés Similaires

L'acide gamma-carboxy-L-glutamique est unique en raison de son groupe carboxyle supplémentaire sur le carbone gamma, qui lui confère des propriétés de liaison aux métaux distinctes. Des composés similaires comprennent :

Acide L-glutamique : Le composé parent, qui ne possède pas le groupe carboxyle gamma supplémentaire.

Acide poly-gamma-glutamique : Un polymère d'acide gamma-carboxy-L-glutamique, utilisé dans diverses applications industrielles.

Acide gamma-aminobutyrique (GABA) : Un autre dérivé de l'acide glutamique, mais avec un groupe amino au lieu d'un groupe carboxyle sur le carbone gamma

L'acide gamma-carboxy-L-glutamique se distingue par son rôle spécifique dans la liaison du calcium et sa participation à des processus biologiques essentiels tels que la coagulation sanguine et le métabolisme osseux .

Propriétés

IUPAC Name |

(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314132 | |

| Record name | γ-Carboxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-57-7 | |

| Record name | γ-Carboxyglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carboxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-carboxy-L-glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | γ-Carboxyglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

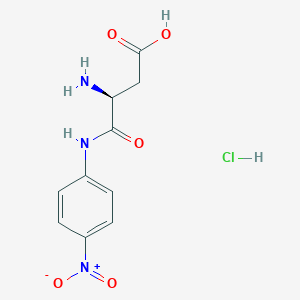

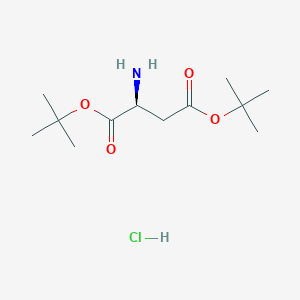

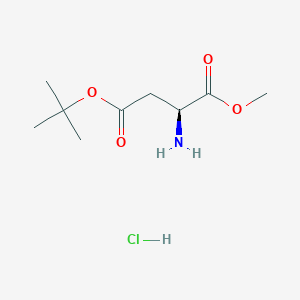

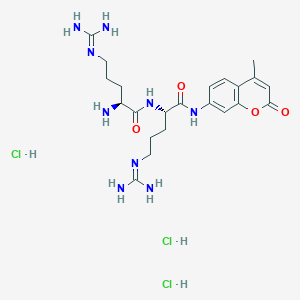

Feasible Synthetic Routes

Q1: What is the primary function of γ-Carboxyglutamic acid (Gla) in proteins?

A1: Gla plays a critical role in the calcium-dependent binding of certain proteins to cell membranes. [] This interaction is vital for the biological activity of several proteins, including those involved in blood coagulation. []

Q2: How does Gla contribute to the calcium-binding properties of proteins?

A2: The presence of an additional carboxyl group in Gla, compared to glutamic acid, allows it to bind calcium ions with high affinity. This calcium binding induces conformational changes in proteins, exposing hydrophobic residues essential for membrane binding. [, , , ]

Q3: Which proteins are known to contain Gla, and what are their functions?

A3: Gla is found in vitamin K-dependent proteins, primarily involved in blood coagulation. This includes prothrombin, Factor X, Factor IX, and Protein S. [, , , ] Gla is also found in other proteins like osteocalcin, found in bone, and matrix Gla protein, involved in regulating mineralization. [, , , ]

Q4: Can mutations in Gla residues affect protein function?

A4: Yes, studies on prothrombin show that single amino acid substitutions replacing Gla with aspartic acid significantly impact its procoagulant activity, membrane binding affinity, and interaction with the prothrombinase complex. [] These effects vary depending on the specific Gla residue mutated, suggesting distinct roles for each Gla in protein structure and function. [, ]

Q5: Is Gla involved in processes beyond blood coagulation and bone mineralization?

A5: While predominantly known for its roles in blood coagulation and bone metabolism, recent research suggests a broader biological significance of Gla. For instance, two novel proline-rich Gla proteins, PRGP1 and PRGP2, have been identified with potential roles in cell signaling and cytoskeletal organization. []

Q6: What is the molecular formula and weight of γ-Carboxyglutamic acid?

A6: The molecular formula of γ-Carboxyglutamic acid is C6H9NO6. Its molecular weight is 191.14 g/mol.

Q7: Have computational methods been used to study Gla-containing proteins?

A7: Yes, molecular simulations and genetic algorithms have been employed to determine calcium binding sites and understand the conformational changes induced by calcium binding in conantokin G, a Gla-containing conotoxin. [] These studies highlighted the formation of a calcium-carboxylate network that linearizes the helical structure of conantokin G upon calcium binding. []

Q8: How do structural modifications of Gla residues affect protein function?

A8: The substitution of Gla residues with aspartic acid, a conservative change, profoundly impacts the activity of proteins like prothrombin. [] The severity of these effects depends on the specific Gla residue substituted, highlighting the unique contribution of each Gla to the overall structure and function of the protein. [, ]

Q9: Does the degree of Gla carboxylation impact protein function?

A9: Yes, studies using partially carboxylated prothrombin variants showed a direct correlation between the presence of Gla at residue 16 and the protein's ability to undergo metal-induced conformational changes and bind to phospholipids. [] This suggests that even partial decarboxylation can severely compromise protein function. []

Q10: How is free γ-Carboxyglutamic acid metabolized and excreted?

A10: Research indicates that free Gla is not metabolized in the body but is directly excreted in urine. [] This finding underscores the significance of measuring urinary Gla levels as a potential marker for conditions affecting Gla metabolism. [, ]

Q11: Can dietary phylloquinone (vitamin K) intake influence Gla levels?

A11: Dietary phylloquinone plays a crucial role in Gla formation. Studies show that altered dietary phylloquinone intake directly impacts the levels of undercarboxylated osteocalcin, plasma phylloquinone, and urinary Gla excretion. [] This highlights the sensitivity of these biomarkers to vitamin K nutritional status. []

Q12: Can Gla levels be used as a biomarker for specific conditions?

A12: Urinary Gla levels have been proposed as a potential biomarker for vitamin K deficiency and conditions affecting Gla metabolism. [, ] Research shows that urinary Gla excretion is responsive to changes in dietary phylloquinone intake, suggesting its potential as a sensitive indicator of vitamin K status. []

Q13: What is the significance of measuring undercarboxylated osteocalcin levels?

A13: Undercarboxylated osteocalcin levels can indicate vitamin K deficiency. [] Since vitamin K is essential for the carboxylation of glutamic acid residues to Gla, a deficiency can lead to the accumulation of undercarboxylated forms of Gla-containing proteins like osteocalcin. []

Q14: What are some methods for analyzing Gla in biological samples?

A14: Several techniques have been employed to study Gla, including:

- Amino acid analysis: Following alkaline hydrolysis of proteins, Gla can be quantified using automated amino acid analyzers. [, , , ]

- Radioactive labeling: Incorporation of radioactive bicarbonate ([14C]NaHCO3) into proteins followed by measuring incorporated radioactivity allows for the assessment of vitamin K-dependent carboxylase activity. []

- Mass spectrometry: This technique helps identify and sequence peptides containing Gla after derivatization and enzymatic digestion. [, ]

- HPLC: Reverse-phase HPLC coupled with pre-column derivatization with phenylisothiocyanate enables sensitive detection and quantification of Gla. []

Q15: What are some key milestones in Gla research?

A16: * Identification of Gla: The discovery of Gla as a novel amino acid in prothrombin marked a significant milestone in the field. []* Elucidation of Gla biosynthesis: Understanding that Gla is formed by a vitamin K-dependent post-translational carboxylation of glutamic acid residues was crucial. []* Discovery of Gla-containing proteins beyond coagulation factors: The identification of Gla in proteins like osteocalcin and matrix Gla protein expanded the understanding of Gla's biological roles beyond blood coagulation. [, , ]* Development of analytical techniques: The development and refinement of methods like amino acid analysis, mass spectrometry, and HPLC enabled more detailed studies of Gla-containing proteins. [, , ]

Q16: How has research on Gla fostered collaboration between different scientific disciplines?

A16: Gla research has encouraged collaborations between biochemists, hematologists, cell biologists, and analytical chemists, among others. This interdisciplinary approach has been crucial for:

- Understanding the biosynthesis and function of Gla: Insights from biochemistry, molecular biology, and cell biology were essential to elucidate the vitamin K-dependent carboxylation process and its significance in protein function. [, ]

- Developing analytical techniques for Gla detection and quantification: This involved contributions from analytical chemists and biochemists to establish sensitive and reliable methods for measuring Gla in biological samples. [, , ]

- Investigating the potential therapeutic applications of Gla and its analogues: This requires collaboration between medicinal chemists, pharmacologists, and clinicians to explore the potential of targeting Gla-containing proteins for therapeutic benefit. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.